7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde
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Overview
Description
7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methoxy-substituted phenols and aldehydes, followed by cyclization using acid catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.
Reduction: Formation of 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-methanol.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
- 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
- 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one
- 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Comparison: While these compounds share a similar benzopyran core, their functional groups differ, leading to variations in their chemical reactivity and biological activities. For instance, the presence of an aldehyde group in 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde makes it more reactive towards oxidation and reduction reactions compared to its amine or ketone counterparts .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
7-methoxy-3,4-dihydro-2H-chromene-4-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-13-9-2-3-10-8(7-12)4-5-14-11(10)6-9/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
VIGRVWJDLCZJPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCO2)C=O |
Origin of Product |
United States |
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